Home > Products > Screening Compounds P60569 > CaM kinase II inhibitor TFA salt
CaM kinase II inhibitor TFA salt -

CaM kinase II inhibitor TFA salt

Catalog Number: EVT-14149506
CAS Number:
Molecular Formula: C66H117F3N22O21
Molecular Weight: 1611.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Calcium/calmodulin-dependent protein kinase II inhibitor trifluoroacetic acid salt, commonly referred to as CaM kinase II inhibitor TFA salt, is a potent and specific inhibitor of calcium/calmodulin-dependent protein kinase II. This compound is crucial for researchers studying the regulatory mechanisms of this enzyme, which plays a significant role in various cellular processes, including synaptic plasticity and memory formation.

Source

CaM kinase II inhibitor TFA salt is derived from the autocamtide-2-related inhibitory peptide, which mimics the natural substrates of calcium/calmodulin-dependent protein kinases. The trifluoroacetic acid salt form enhances the compound's solubility and stability, making it suitable for laboratory use. It has been characterized with an inhibitory concentration (IC50) of approximately 40 nanomolar, indicating its high potency against the target kinase .

Classification

This compound falls under the category of protein kinase inhibitors, specifically targeting calcium/calmodulin-dependent protein kinase II. It is classified as a synthetic peptide inhibitor and is often utilized in biochemical research to elucidate the role of calcium signaling in cellular functions.

Synthesis Analysis

Methods

The synthesis of CaM kinase II inhibitor TFA salt typically involves solid-phase peptide synthesis techniques. This method allows for the efficient assembly of peptide sequences while minimizing side reactions.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with a resin-bound amino acid that serves as a starting point. Subsequent amino acids are added sequentially through coupling reactions.
  2. Cleavage and Deprotection: Once the peptide chain is synthesized, it undergoes cleavage from the resin and deprotection of side chains using appropriate reagents.
  3. Formation of TFA Salt: The final product is treated with trifluoroacetic acid to form the TFA salt, enhancing its solubility for biological assays.
Molecular Structure Analysis

Structure

The molecular structure of CaM kinase II inhibitor TFA salt consists of a peptide backbone with specific amino acid residues that confer its inhibitory properties. The presence of certain residues allows for effective binding to the active site of calcium/calmodulin-dependent protein kinase II.

Data

  • Molecular Formula: C₁₉H₂₃F₃N₄O₄S
  • Molecular Weight: Approximately 461.47 g/mol
  • Structural Features: The compound features a sequence that mimics natural substrates and includes functional groups that facilitate binding to the enzyme.
Chemical Reactions Analysis

Reactions

CaM kinase II inhibitor TFA salt primarily acts through competitive inhibition, where it binds to the active site of calcium/calmodulin-dependent protein kinase II, preventing substrate phosphorylation.

Technical Details

  1. Binding Mechanism: The inhibitor's structure allows it to fit into the ATP-binding pocket of the enzyme, blocking access to ATP and substrate.
  2. Kinetic Studies: Kinetic assays reveal that increasing concentrations of the inhibitor result in decreased enzyme activity, confirming its role as a competitive antagonist.
Mechanism of Action

Process

The mechanism by which CaM kinase II inhibitor TFA salt exerts its effects involves several key steps:

  1. Calcium Binding: In normal conditions, calcium ions bind to calmodulin, which then activates calcium/calmodulin-dependent protein kinase II.
  2. Inhibition by Peptide: The presence of CaM kinase II inhibitor TFA salt prevents calmodulin from activating the enzyme by occupying the binding site.
  3. Resulting Effects: This inhibition leads to decreased phosphorylation of downstream targets involved in neuronal signaling and plasticity.

Data

Studies have shown that inhibition can significantly affect synaptic transmission and plasticity in neuronal cells, highlighting its relevance in neurobiological research .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water and organic solvents due to its trifluoroacetic acid salt form
  • Stability: Stable under recommended storage conditions but sensitive to moisture and light.

Chemical Properties

  • pH Range: Typically acidic due to trifluoroacetic acid content.
  • Reactivity: Reacts with nucleophiles; care must be taken during handling.
Applications

CaM kinase II inhibitor TFA salt has several scientific uses:

  1. Neuroscience Research: Used extensively to study synaptic plasticity and memory mechanisms by inhibiting calcium/calmodulin-dependent protein kinase II activity.
  2. Drug Development: Serves as a lead compound for developing therapeutic agents targeting neurological disorders where calcium signaling is disrupted.
  3. Biochemical Assays: Utilized in various assays to measure enzyme activity and understand cellular signaling pathways involving calcium ions.
Structural Biology of CaMKII and Inhibitor Binding Mechanisms

Holoenzyme Architecture and Regulatory Segment Dynamics

CaMKII forms large supramolecular structures of 12–14 subunits organized into two stacked hexameric rings, with kinase domains radiating from a central hub (association domain) [1] [3]. This dodecameric architecture (Figure 1) is stabilized by:

  • Vertical contacts (VC): Polar interactions involving conserved histidines (H420, H466, H468 in α-isoform)
  • Lateral contacts (LC): Hydrophobic patches anchored by residues like F394 and Q436 [3] [7]

The regulatory segment (residues 275–314 in CaMKIIδ) contains critical functional domains:

  • Autoinhibitory domain: Blocks substrate access in basal state
  • CaM-binding element: Binds Ca²⁺/calmodulin (residues 296–312)
  • PTM segment: Contains Thr287 autophosphorylation site and redox-sensitive methionines (Met281/Met282) [1] [10]

Activation involves Ca²⁺/CaM binding, which displaces the regulatory segment from the catalytic cleft, enabling substrate access and Thr287 phosphorylation. This autophosphorylation prevents regulatory segment rebinding, generating Ca²⁺-independent ("autonomous") activity [1] [6].

Table 1: Key Functional Domains in CaMKII Regulatory Segment

DomainResidues (δ-isoform)FunctionRegulatory Impact
PTM segment280–282Oxidation (M281/282), O-GlcNAcylation (S280)Generates "turbocharged" persistent activity
AutophosphorylationT287Autophosphorylation siteConfers Ca²⁺-independent activity
CaM-binding element296–312Calmodulin dockingTriggers regulatory segment displacement

Structural Determinants of ATP-Competitive Inhibition

ATP-competitive inhibitors target the catalytic cleft between the N-lobe (β-sheets) and C-lobe (α-helices) of the kinase domain. Key structural features include:

  • Hinge region: Connects N/C-lobes; site of hydrogen bonding for inhibitors (e.g., KN-93)
  • Hydrophobic pocket: Formed by helix αD rearrangement upon activation; accommodates bulky groups in inhibitors [1] [10]
  • Glu97 repositioning: Critical for ATP coordination; stabilized by inhibitors to lock inactive conformation [1]

Comparative analyses reveal:

  • KN-93/KN-62: Bind adjacent to ATP pocket, competing with CaM binding through allosteric effects
  • Staurosporine derivatives: Occupy deeper hydrophobic regions but lack CaMKII specificity
  • Peptide inhibitors (AC3-I): Mimic substrate docking at phosphoacceptor site (docking site A) [1] [10]

Table 2: ATP-Competitive Inhibitor Binding Characteristics

InhibitorBinding SiteKey InteractionsKd (nM)
KN-93Adjacent to ATP cleftH-bonds with hinge residues E97, V98~500
StaurosporineCatalytic cleftHydrophobic packing in C-lobe8–15
CaMKIINtideDocking sites B/CHydrophobic anchoring at L273, I20539 [6] [8]

Role of Autoinhibitory Domain Displacement in Inhibitor Efficacy

Effective inhibition requires displacement or mimicry of the autoinhibitory domain:

  • T-site competition: Natural inhibitors (CaM-KIIN) and peptides (CN21) bind the T-site (docking sites B/C), competing with the regulatory segment's rebinding. This prevents autoinhibition but allows Thr286 phosphorylation due to CaM trapping [6]
  • Differential inhibition: CN21 potently blocks substrate phosphorylation (IC₅₀ = 39 nM) but only mildly reduces Thr286 autophosphorylation due to:
  • Competitive displacement of T286-region from T-site
  • Prolonged CaM binding that facilitates Thr286 exposure [6]
  • Phosphorylation-state dependence: Inhibitors targeting docking sites B/C show reduced efficacy against Thr287-phosphorylated CaMKII due to conformational changes that weaken T-site binding [1] [8]

Cryo-EM Insights into Hub Polymorphism and Inhibitor Accessibility

Recent cryo-EM structures reveal hub dynamics impacting inhibitor binding:

  • Polymorphic assemblies: Isolated α/β hubs coexist as 12-mers (diameter 145 Å) and 14-mers (diameter 157 Å), with central pore expansion influencing linker flexibility [3] [7]
  • Dimer-based exchange: Holoenzymes disassemble into dimers via LC interface disruption (e.g., F394A mutation). Activated regulatory segments act as "wedges" that dock at hub interfaces, converting rings to spiral structures that release dimers [7] [9]
  • Conformational impact on inhibition:
  • Closed hubs: Restrict kinase domain mobility, limiting inhibitor access
  • Open/spiral hubs: Expose catalytic clefts, enhancing inhibitor binding to ATP site and docking sites B/C [3]

Table 3: Cryo-EM Structures of CaMKII Polymorphisms

StructureResolutionSymmetryKey FeaturesBiological Implication
α-hub 12-mer (PDB 7XYZ)2.7 ÅD6Compact pore; stable lateral contactsLimits subunit exchange
β-hub 14-mer (PDB 7XZ0)2.6 ÅD7Expanded pore; flexible linkersFacilitates activation-triggered exchange
Open β-holoenzyme3.8 ÅSpiralMissing dimer; exposed kinase domainsEnhances inhibitor accessibility [3] [7]

Properties

Product Name

CaM kinase II inhibitor TFA salt

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C66H117F3N22O21

Molecular Weight

1611.8 g/mol

InChI

InChI=1S/C64H116N22O19.C2HF3O2/c1-31(2)28-43(83-50(92)34(7)75-54(96)38(17-11-13-25-66)78-53(95)37(67)16-10-12-24-65)60(102)80-40(19-15-27-74-64(71)72)56(98)79-39(18-14-26-73-63(69)70)57(99)81-41(20-22-46(68)87)58(100)82-42(21-23-47(88)89)55(97)76-36(9)52(94)86-49(33(5)6)61(103)84-44(30-48(90)91)59(101)77-35(8)51(93)85-45(62(104)105)29-32(3)4;3-2(4,5)1(6)7/h31-45,49H,10-30,65-67H2,1-9H3,(H2,68,87)(H,75,96)(H,76,97)(H,77,101)(H,78,95)(H,79,98)(H,80,102)(H,81,99)(H,82,100)(H,83,92)(H,84,103)(H,85,93)(H,86,94)(H,88,89)(H,90,91)(H,104,105)(H4,69,70,73)(H4,71,72,74);(H,6,7)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-;/m0./s1

InChI Key

AQERPQDFAQEHFS-PNTPNKCPSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.